molecular formula C23H26N4O3 B2927280 7-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide CAS No. 2034603-25-1

7-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2927280
CAS No.: 2034603-25-1
M. Wt: 406.486
InChI Key: AFVQZKBSNRFTNO-UHFFFAOYSA-N
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Description

7-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide (CAS 2034603-25-1) is a complex synthetic molecule with a molecular formula of C23H26N4O3 and a molecular weight of 406.48 g/mol . This hybrid structure combines a methoxylated benzofuran scaffold with a tetrahydroquinazoline moiety linked to a piperidine core, a design feature common in modern medicinal chemistry for targeting specific biological pathways . The methoxy group at the 7-position of the benzofuran is strategically placed, which may enhance the compound's solubility and overall pharmacokinetic profile, while the tetrahydroquinazoline-piperidine system is known to contribute to high molecular selectivity . This molecular architecture suggests significant potential for interaction with specific biological targets. Tetrahydroquinazoline derivatives, as a class of compounds, have been identified in patent literature as useful agents in anticancer research . The compound is offered for research and development purposes and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal application. Available supplier options and pricing can be found in the search results .

Properties

IUPAC Name

7-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-29-19-8-4-5-15-13-20(30-21(15)19)23(28)26-16-9-11-27(12-10-16)22-17-6-2-3-7-18(17)24-14-25-22/h4-5,8,13-14,16H,2-3,6-7,9-12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVQZKBSNRFTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCN(CC3)C4=NC=NC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors

    Formation of Benzofuran Core: The benzofuran core can be synthesized via the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

    Introduction of Methoxy Group: The methoxy group is introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Coupling with Tetrahydroquinazoline and Piperidine Moieties: The final coupling step involves the reaction of the benzofuran derivative with the tetrahydroquinazoline and piperidine intermediates under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

7-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it may interact with neurotransmitter receptors in the brain, influencing neurological functions .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling a 7-methoxybenzofuran-2-carboxylic acid with a piperidin-4-yl-tetrahydroquinazoline amine, a strategy validated for related carboxamides .
  • Data Gaps: No experimental data on potency, toxicity, or pharmacokinetics are available in the provided evidence. Comparative studies with imidazolidinone derivatives suggest that core structure modifications significantly impact efficacy .

Biological Activity

The compound 7-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A benzofuran moiety, known for various biological activities.
  • A piperidine ring, which is often associated with neuroactive compounds.
  • A tetrahydroquinazoline unit, which has shown promise in neuroprotection and anti-inflammatory activities.

The molecular formula for this compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3}, with a molecular weight of approximately 344.42 g/mol.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance:

  • Mechanism of Action : The compound may act through modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways. Studies have shown that related benzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties. For example:

  • In vitro Studies : Similar compounds have demonstrated activity against various bacterial strains. The effectiveness was measured using minimum inhibitory concentration (MIC) assays, showing significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
NeuroprotectionInhibition of oxidative stress
AntimicrobialActivity against Gram-positive bacteria
AntifilarialPotential macrofilaricidal action

Case Study: Neuroprotection in Animal Models

A study evaluated the neuroprotective effects of a related benzofuran derivative in a mouse model of neurodegeneration. The results indicated significant improvement in cognitive function and reduced neuronal death compared to untreated controls. The compound's ability to modulate inflammatory responses was highlighted as a key factor in its protective effects .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against various pathogens. The results demonstrated promising antibacterial activity with MIC values indicating effective inhibition at low concentrations .

Q & A

Q. What are the established synthetic routes for 7-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide?

The compound is synthesized via multi-step procedures involving cyclization, coupling, and purification. For example, spirocyclic intermediates are generated using reagents like 2-oxa-spiro[3.4]octane-1,3-dione and substituted benzothiazol-2-yl-amines, followed by pyrrolidine-mediated ring expansion . Key steps include:

  • Condensation reactions with carbonyl-containing intermediates.
  • Purification via column chromatography and recrystallization.
  • Validation using melting point analysis, elemental analysis, and spectroscopic methods (IR, UV-Vis) .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Spectroscopy :
  • 1H/13C NMR to confirm structural integrity (e.g., aromatic protons at δ 7.26–7.18 ppm, methoxy groups at δ 3.92 ppm) .
  • MALDI-TOF/MS for molecular weight verification (e.g., [M+H]+ peaks at m/z 447.8–603.4) .
    • Chromatography :
  • Reverse-phase HPLC for purity assessment (>95% purity thresholds) .
    • Elemental analysis to validate empirical formulas .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Solubility : Use shake-flask methods in buffers (pH 1–12) or organic solvents (DMSO, acetonitrile) with quantification via UV spectrophotometry or HPLC .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity, monitoring decomposition via LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic or chromatographic data during characterization?

  • Cross-validation : Combine NMR, IR, and HRMS to confirm functional groups (e.g., benzofuran carbonyl at ~167 ppm in 13C NMR) .
  • Isotopic labeling : Use deuterated solvents or 13C-labeled precursors to trace unexpected peaks .
  • Computational validation : Compare experimental spectra with DFT-simulated spectra to identify discrepancies .

Q. How can reaction mechanisms for key synthetic steps (e.g., demethylation or cyclization) be elucidated?

  • Mechanistic probes :
  • Isotopic tracing : Introduce 18O or 2H labels to track oxygen/methyl group transfer (e.g., BBr3-mediated demethylation) .
  • Kinetic studies : Monitor reaction intermediates via time-resolved NMR or in-situ IR .
    • Computational modeling : Use DFT calculations to map energy barriers for proposed pathways (e.g., spirocyclic intermediate formation) .

Q. What methodologies optimize yield and selectivity in large-scale synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratios) .
  • Process intensification : Use flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation and scalability .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Q. How can researchers address discrepancies between in vitro and in silico activity predictions?

  • Binding affinity validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare computational docking results (e.g., HDAC8 inhibition) with experimental Kd values .
  • Conformational analysis : Use molecular dynamics simulations to assess ligand flexibility under physiological conditions .

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